molecular formula C12H9F3N2O2 B1467877 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid CAS No. 1237536-11-6

3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid

Cat. No. B1467877
CAS RN: 1237536-11-6
M. Wt: 270.21 g/mol
InChI Key: QUFBEZJXTTZDKO-UHFFFAOYSA-N
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Description

“3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 . The compound is a white solid .


Physical And Chemical Properties Analysis

“3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid” is a white solid . The compound is stored at room temperature .

Scientific Research Applications

Chemical Stability and Degradation Processes

LC-MS/MS Study of Degradation Processes : A study employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability of nitisinone, a compound related to 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid, under various conditions. It found that nitisinone's stability increases with the pH of the solution. The study identified two major stable degradation products, contributing to a better understanding of the risks and benefits of nitisinone's medical application (Barchańska et al., 2019).

Environmental Impact

Occurrence, Fate, and Behavior in Aquatic Environments : A literature review on parabens, which share a functional group with 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid, highlighted their widespread use and presence in the environment. The review emphasized the need for further studies on the toxicity of chlorinated by-products of parabens, suggesting parallels in the environmental behavior of related compounds (Haman et al., 2015).

Biological Activity

Anticancer Agents Development : Knoevenagel condensation products, potentially including compounds similar to 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid, have been highlighted for their role in developing anticancer agents. This reaction is pivotal in generating biologically active molecules, underscoring the importance of this chemical reaction in medicinal chemistry (Tokala et al., 2022).

Anti-Inflammatory and Antibacterial Agents : Trifluoromethylpyrazoles, closely related to the compound , have been reviewed for their significant anti-inflammatory and antibacterial properties. This review underscores the importance of the trifluoromethyl group's position on the pyrazole nucleus, suggesting that similar structural motifs in compounds like 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid could have related activities (Kaur et al., 2015).

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-17-6-9(5-16-17)7-2-8(11(18)19)4-10(3-7)12(13,14)15/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFBEZJXTTZDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoate (Int-5, 22.3 g, 78.5 mmol) in methanol (375 mL), was added 1 N NaOH solution (314 mL, 314 mmol). The reaction was stirred at room temperature for 2 h. The methanol was removed by concentration under reduced pressure and the resulting aqueous mixture was acidified to pH 2 with 1 N HCl. The product was isolated by suction filtration, washed with water and hexane and dried under vacuum to provide 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid as a white solid (Int-6, 20.3 g, 95.7%). LC-MS: (FA) ES+ 271, ES-269; 1H NMR (400 MHz, d6-DMSO) δ ppm 13.53 (s, 1H), 8.44 (s, 1H), 8.33 (s, 1H), 8.16 (s, 1H), 8.09 (d, J=0.7 Hz, 1H), 7.95 (s, 1H), 3.87 (s, 3H).
Name
methyl 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoate
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
314 mL
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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